N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-amino-1,2-diphenylethyl precursor with a pentafluorobenzenesulfonyl chloride . The exact conditions would depend on the specific reactivity of the precursors and the desired stereochemistry.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino and sulfonamide functional groups. These groups are both nucleophilic and could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Synthesis and Structural Applications
- Functionalized Benzo[d]sultams Synthesis : This chemical compound has been used in the synthesis of polyfunctionalized benzo[d]sultams, which contain an alpha-amino acid unit. These benzo[d]sultams were synthesized from open-chain (pentafluorobenzene)sulfonamides through cyclization processes involving the intramolecular displacement of an aromatic fluorine atom (Penso et al., 2008).
Catalytic and Reaction Studies
- Role in Ruthenium-Catalyzed Reactions : N-Sulfonylcarboxamides, including derivatives of this compound, have been utilized as directing groups in Ruthenium-catalyzed C-H activation/annulation reactions. They have shown efficiency in the formation of isoquinolones, providing an alternative method for traceless annulations (Petrova et al., 2017).
Antibody Development and Detection Techniques
- Development of Sensitive Antibodies for Sulfonamide Antibiotics : This compound has contributed to the generation of antibodies with broad specificity, which are crucial for developing sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples (Adrián et al., 2009).
Material Synthesis and Modification
- Polymer Membrane Development : Derivatives of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide have been utilized in the creation of poly(arylene ether)s with pendant diethyl sulfonamide groups. These polymers, characterized by moderate thermal stability and variable glass transition temperatures, were synthesized using a nucleophilic aromatic substitution reaction (Selhorst & Fossum, 2013).
Electrochemical Applications
- Electrochemical Conversion Studies : This compound has played a role in paired electrochemical methods for synthesizing new sulfonamides and related compounds. These methods, involving the use of nitrobenzene derivatives and arylsulfinic acids, do not require toxic solvents or challenging workups, highlighting the potential for greener chemistry applications (Mokhtari et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFQNROWDDLTM-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654852 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313342-24-4 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-(-)-N-(Pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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